![molecular formula C20H36N5O16P3S B13843311 5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)
5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxy-uridine 5’-(tetrahydrogen triphosphate) is a complex organic compound that plays a significant role in various biochemical processes. This compound is a nucleotide analog, which means it mimics the structure of natural nucleotides found in DNA and RNA. Its unique structure allows it to interact with biological molecules in specific ways, making it valuable in scientific research and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxy-uridine 5’-(tetrahydrogen triphosphate) involves multiple steps, starting from basic organic molecules. The process typically includes the protection of functional groups, formation of the nucleotide base, and subsequent phosphorylation to introduce the triphosphate group. Common reagents used in these reactions include protecting agents, phosphorylating agents, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques, often involving automated synthesizers and high-throughput purification methods. The use of solid-phase synthesis is common, where the nucleotide is assembled step-by-step on a solid support, allowing for efficient production and purification .
Análisis De Reacciones Químicas
Types of Reactions
5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxy-uridine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleotide structure .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group results in disulfide formation, while reduction leads to the regeneration of the thiol group .
Aplicaciones Científicas De Investigación
5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxy-uridine 5’-(tetrahydrogen triphosphate) has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and oligonucleotides.
Biology: Employed in studies of DNA and RNA interactions, replication, and repair mechanisms.
Medicine: Investigated for its potential as a therapeutic agent in antiviral and anticancer treatments.
Industry: Utilized in the development of diagnostic tools and biosensors
Mecanismo De Acción
The mechanism of action of 5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxy-uridine 5’-(tetrahydrogen triphosphate) involves its incorporation into DNA or RNA strands, where it can interfere with normal nucleotide function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleotide synthesis and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate): Another nucleotide analog with similar applications in research and medicine.
Adenosine 5’-triphosphate: A naturally occurring nucleotide involved in energy transfer within cells.
Uniqueness
What sets 5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2’-deoxy-uridine 5’-(tetrahydrogen triphosphate) apart is its specific structure, which allows for unique interactions with biological molecules. Its ability to mimic natural nucleotides while introducing modifications makes it a powerful tool in both basic and applied research .
Propiedades
Fórmula molecular |
C20H36N5O16P3S |
|---|---|
Peso molecular |
727.5 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H36N5O16P3S/c21-13(11-45)19(29)23-6-4-2-1-3-5-22-16(27)7-12-9-25(20(30)24-18(12)28)17-8-14(26)15(39-17)10-38-43(34,35)41-44(36,37)40-42(31,32)33/h9,13-15,17,26,45H,1-8,10-11,21H2,(H,22,27)(H,23,29)(H,34,35)(H,36,37)(H,24,28,30)(H2,31,32,33)/t13-,14+,15-,17-/m1/s1 |
Clave InChI |
VJEGHMTUXHBTIC-JYYAWHABSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(=O)NCCCCCCNC(=O)[C@@H](CS)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)NCCCCCCNC(=O)C(CS)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


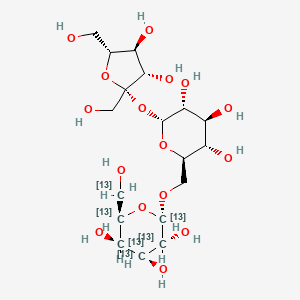
![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)

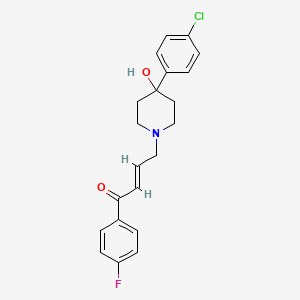
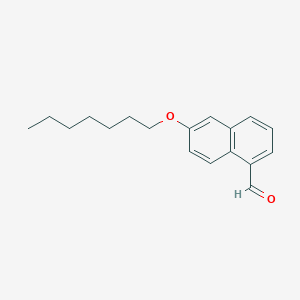
![2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
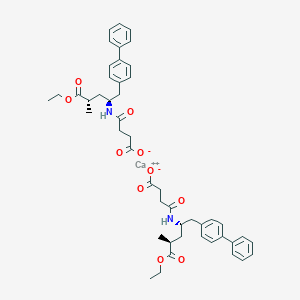
![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
![3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B13843280.png)
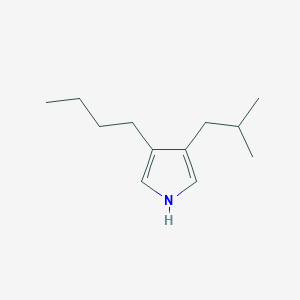
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)
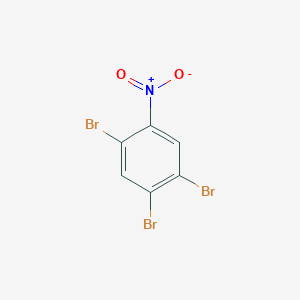
![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)

